molecular formula C22H41N B1243579 Lanopylin B1

Lanopylin B1

Cat. No. B1243579
M. Wt: 319.6 g/mol
InChI Key: YTIMJDBYTSJTGL-RELWKKBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanopylin B1 is a natural product found in Streptomyces with data available.

Scientific Research Applications

Lanopylin B1 as a Lanosterol Synthase Inhibitor this compound, along with other lanopylins, has been identified as a novel inhibitor of human lanosterol synthase. This inhibition plays a crucial role in cholesterol biosynthesis. This compound was isolated from the actinomycete strain Streptomyces sp. K99-5041 and showed significant activity in inhibiting lanosterol synthase with an IC50 value of 18 μM (Sakano et al., 2003).

Synthesis of this compound The first synthesis of this compound was accomplished via a phase-transfer alkylation of diethyl 2-oxopropylphosphonate. This synthesis is significant as it provides a method to produce this compound in the laboratory, potentially aiding further research and application in various scientific fields. The process involved a phase-transfer Horner-Emmons Wittig reaction and an intramolecular aza-Wittig reaction, achieving a yield of 76% (Snider & Zhou, 2005).

properties

Molecular Formula

C22H41N

Molecular Weight

319.6 g/mol

IUPAC Name

(4E)-4-heptadecylidene-5-methyl-2,3-dihydropyrrole

InChI

InChI=1S/C22H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21(22)2/h18H,3-17,19-20H2,1-2H3/b22-18+

InChI Key

YTIMJDBYTSJTGL-RELWKKBWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/1\CCN=C1C

Canonical SMILES

CCCCCCCCCCCCCCCCC=C1CCN=C1C

synonyms

lanopylin B1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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